Cas no 119181-08-7 (Naphtho[1',2':6,7]phenanthro[3,4-b]oxirene-2,3-diol,1a,2,3,13c-tetrahydro-, (1aR,2R,3S,13cS)-rel-)
119181-08-7 structure
Product Name:Naphtho[1',2':6,7]phenanthro[3,4-b]oxirene-2,3-diol,1a,2,3,13c-tetrahydro-, (1aR,2R,3S,13cS)-rel-
CAS-Nr.:119181-08-7
MF:C22H16O3
MW:328.360646247864
CID:160041
PubChem ID:180017
Update Time:2025-04-19
Naphtho[1',2':6,7]phenanthro[3,4-b]oxirene-2,3-diol,1a,2,3,13c-tetrahydro-, (1aR,2R,3S,13cS)-rel- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Dibenz(a,j)anthracene-3,4-diol-1,2-epoxide
- Naphtho[1',2':6,7]phenanthro[3,4-b]oxirene-2,3-diol,1a,2,3,13c-tetrahydro-, (1aR,2R,3S,13cS)-r...
- Naphtho[1',2':6,7]phenanthro[3,4-b]oxirene-2,3-diol,1a,2,3,13c-tetrahydro-, (1aR,2R,3S,13cS)-rel-
- (+)-anti-Dibenz(a,j)anthracene-3,4-diol-1,2-epoxide
- (1aR,2R,3S,13cS)-1a,2,3,13c-tetrahydrobenzo[10,11]tetrapheno[1,2-b]oxirene-2,3-diol
- DB(a,j)A-Diol-epoxide
- DB(aj)A-DE
- Dibenz(a,j)anthracene trans-3,4-diol-anti-1,2-epoxide
- Naphtho(1',2':6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,13c-tetrahydro-, (1aalpha,2beta,3alpha,13calpha)-(+-)-
- CHEMBL24244
- 114326-34-0
- 1a,2,3,13c-Tetrahydrobenzo[10,11]tetrapheno[1,2-b]oxirene-2,3-diol
- DTXSID20921324
- trans-3,4-Dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrodibenz(a,j)anthracene
- Naphtho(1',2':6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,13c-tetrahydro-, (1aalpha,2beta,3alpha,13calpha)-
- (18S,19R,20R,22S)-21-oxahexacyclo[12.9.0.03,12.04,9.017,23.020,22]tricosa-1(14),2,4,6,8,10,12,15,17(23)-nonaene-18,19-diol
- 121209-33-4
- 119181-08-7
-
- Inchi: 1S/C22H16O3/c23-19-15-8-7-13-9-12-6-5-11-3-1-2-4-14(11)16(12)10-17(13)18(15)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m0/s1
- InChI-Schlüssel: ICNAMIKDCKTULS-LNRXMEIDSA-N
- Lächelt: O1[C@H]2C3C4C=C5C6C=CC=CC=6C=CC5=CC=4C=CC=3[C@@H]([C@H]([C@@H]12)O)O
Berechnete Eigenschaften
- Genaue Masse: 328.109944368g/mol
- Monoisotopenmasse: 328.109944368g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 0
- Komplexität: 535
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topologische Polaroberfläche: 53Ų
Naphtho[1',2':6,7]phenanthro[3,4-b]oxirene-2,3-diol,1a,2,3,13c-tetrahydro-, (1aR,2R,3S,13cS)-rel- Verwandte Literatur
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
119181-08-7 (Naphtho[1',2':6,7]phenanthro[3,4-b]oxirene-2,3-diol,1a,2,3,13c-tetrahydro-, (1aR,2R,3S,13cS)-rel-) Verwandte Produkte
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